

# Reproducibility of GSK1360707 Experimental Results: A Comparative Guide

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## Compound of Interest

Compound Name: GSK1360707

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This guide provides a comparative analysis of the experimental results for **GSK1360707**, a potent triple reuptake inhibitor (TRI), with a focus on the reproducibility of its monoamine transporter occupancy data. By presenting quantitative data from the primary study alongside results from similar experiments on other TRIs, this document aims to offer an objective resource for researchers in the field of neuropharmacology and drug development.

## Comparative Analysis of Transporter Occupancy

The primary in vivo data for **GSK1360707** comes from a positron emission tomography (PET) imaging study in baboons and humans, which quantified the drug's occupancy of the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).<sup>[1]</sup> To assess the reproducibility and context of these findings, the following tables compare the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **GSK1360707** with those of other TRIs investigated using similar PET methodologies.

Table 1: Monoamine Transporter Occupancy (IC<sub>50</sub> in ng/mL) of **GSK1360707** in Humans and Baboons

Species	Serotonin Transporter (SERT)	Dopamine Transporter (DAT)	Norepinephrine Transporter (NET)
Human	6.80[1]	18.00[1]	Not Reported
Baboon	15.16[1]	15.56[1]	0.97[1]

Table 2: Comparative Monoamine Transporter Occupancy (IC50 in ng/mL) of Other Triple Reuptake Inhibitors in Humans

Compound	Serotonin Transporter (SERT)	Dopamine Transporter (DAT)	Norepinephrine Transporter (NET)	Study Reference
SEP-225289	Not Determined (low occupancy)	4.5	Not Reported	[2]
Centanafadine	1760	1580	132-135	[3][4]
Toludesvenlafaxine	Not Reported	Low Occupancy (8.09% at 160mg)	Not Reported	[5]
SKL10406	11.8 - 40.2	Not Determined (low occupancy)	Not Reported	[6]

## Experimental Protocols

The following sections detail the key experimental methodologies employed in the primary study of **GSK1360707** to ensure researchers can accurately interpret and potentially replicate the findings.

### Positron Emission Tomography (PET) Imaging for Transporter Occupancy

The central experimental method used to determine the in vivo transporter occupancy of **GSK1360707** was PET imaging.[1] This non-invasive technique allows for the quantification of target engagement by a drug in the living brain.

### 1. Radioligand Selection:

- SERT: [11C]DASB was used as the radioligand to measure SERT occupancy.[\[1\]](#)
- DAT: [11C]PE2I was utilized to quantify DAT occupancy.[\[1\]](#)
- NET: In the baboon studies, [11C]MRB (also known as [11C]MeNER) was employed to determine NET occupancy.[\[1\]](#)

### 2. Study Subjects:

- Preclinical: Anubis baboons (*Papio anubis*) were used for the initial characterization of SERT, DAT, and NET occupancy.[\[1\]](#)
- Clinical: Healthy human volunteers were recruited for the subsequent clinical PET imaging studies of SERT and DAT occupancy.[\[1\]](#)

### 3. Imaging Procedure:

- A baseline PET scan was conducted without the drug to measure the baseline binding potential of the radioligand to the target transporters.
- **GSK1360707** was administered to the subjects.
- A second PET scan was performed after drug administration to measure the "occupied" binding potential.
- Arterial blood sampling was performed throughout the scans to measure the concentration of the radioligand in the plasma, which is necessary for kinetic modeling.

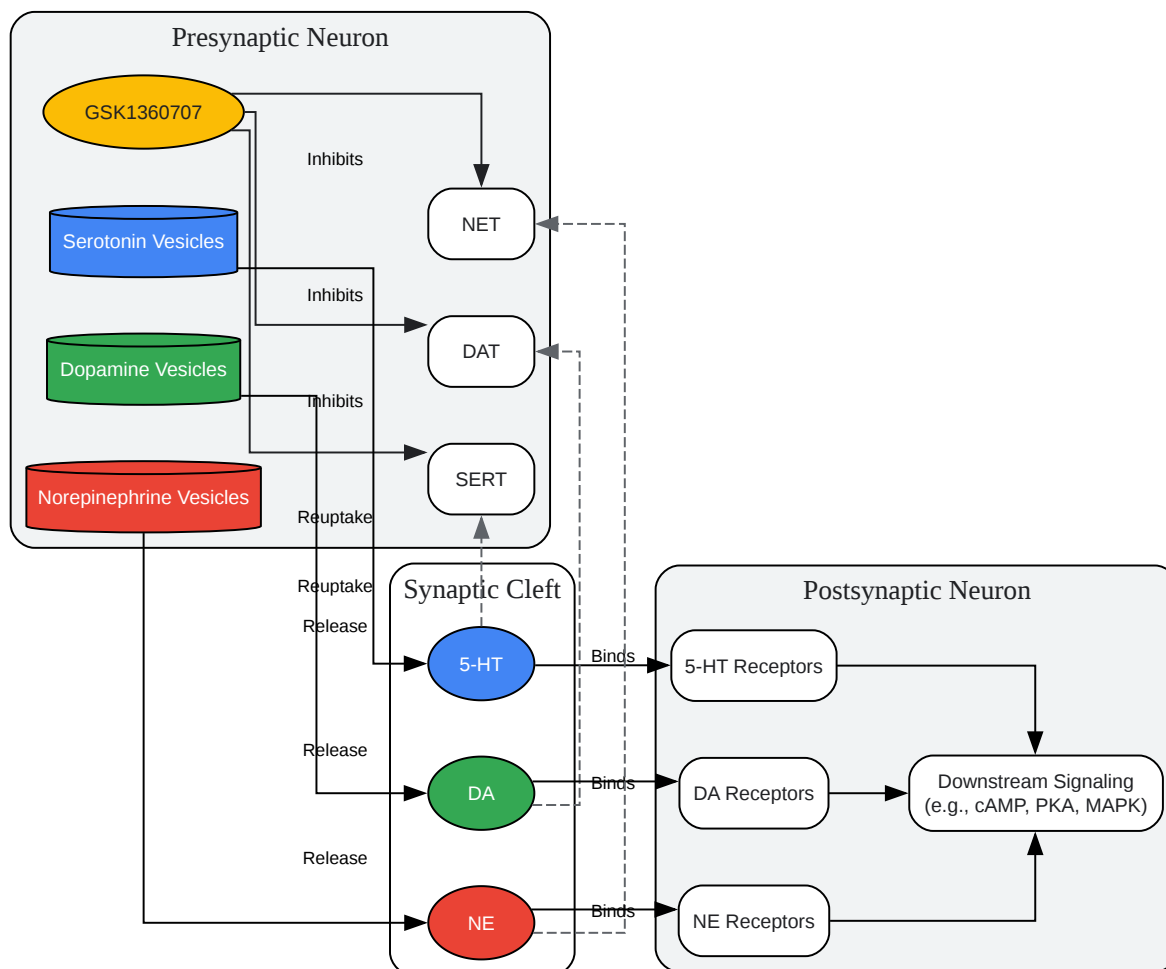
### 4. Data Analysis:

- The PET data was analyzed using kinetic modeling to calculate the binding potential (BPND) of the radioligand in various brain regions rich in the respective transporters.
- Transporter occupancy was calculated as the percentage reduction in BPND after drug administration compared to the baseline scan.

- The relationship between the plasma concentration of **GSK1360707** and transporter occupancy was fitted to a pharmacological model to estimate the IC50 values.

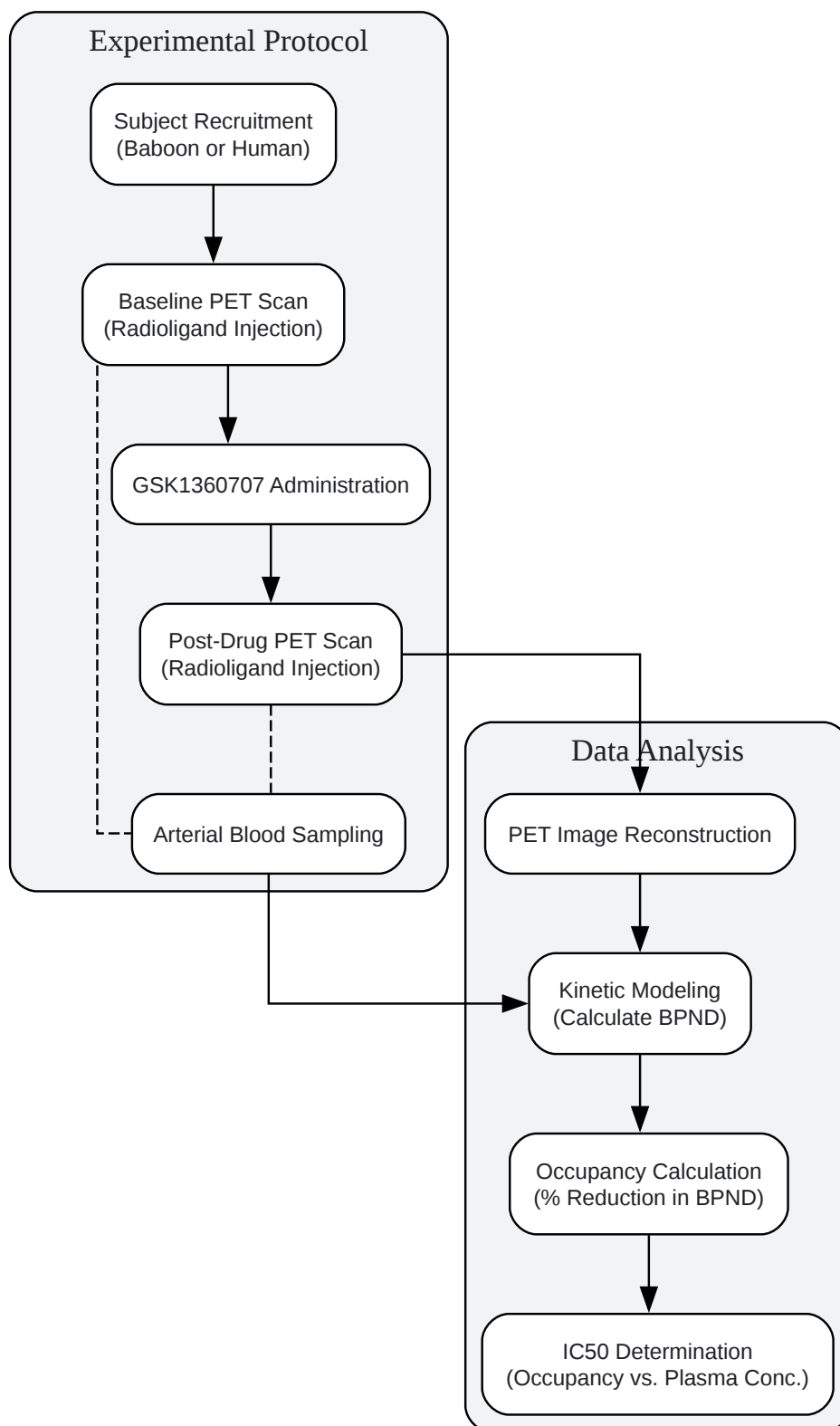
## Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of triple reuptake inhibitors and a typical experimental workflow for determining transporter occupancy.



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Caption: Signaling pathway of a triple reuptake inhibitor like **GSK1360707**.



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Caption: Workflow for determining monoamine transporter occupancy using PET.

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- To cite this document: BenchChem. [Reproducibility of GSK1360707 Experimental Results: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672351#reproducibility-of-gsk1360707-experimental-results]

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